molecular formula C22H27NO4 B2833750 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021218-48-3

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2833750
CAS No.: 1021218-48-3
M. Wt: 369.461
InChI Key: WULWKGHWNHILFD-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, hydroxyl groups, and methoxyphenyl groups. Its chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxyl and methoxyphenyl groups through various chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone: Lacks the piperidine ring, resulting in different chemical properties and reactivity.

    1-(2,4-Dihydroxy-3-(methylamino)phenyl)-2-(2-methoxyphenyl)ethanone: Contains a methylamino group instead of the piperidine ring, leading to variations in biological activity.

Uniqueness

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[2,4-dihydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15-6-5-11-23(13-15)14-18-19(24)10-9-17(22(18)26)20(25)12-16-7-3-4-8-21(16)27-2/h3-4,7-10,15,24,26H,5-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULWKGHWNHILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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